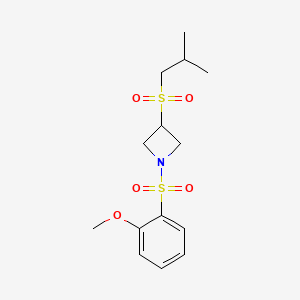

3-(Isobutylsulfonyl)-1-((2-methoxyphenyl)sulfonyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(Isobutylsulfonyl)-1-((2-methoxyphenyl)sulfonyl)azetidine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine. This ring is substituted with isobutylsulfonyl and 2-methoxyphenylsulfonyl groups .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring, followed by the introduction of the sulfonyl groups. The 2-methoxyphenyl group could potentially be introduced via a sulfonylation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, along with the bulky sulfonyl substituents. The presence of the sulfonyl groups would likely have a significant impact on the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the sulfonyl groups, as well as the basicity of the azetidine nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl groups could potentially increase the compound’s polarity, affecting its solubility in various solvents .Scientific Research Applications

Gold(I)-Catalyzed Cascade Synthesis

A study by Pertschi et al. (2017) explored the gold(I)-catalyzed cascade synthesis of 2,5-disubstituted pyrroles from N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives, demonstrating a method for synthesizing complex structures from azetidine derivatives through cyclization/nucleophilic substitution/elimination mechanisms (Pertschi et al., 2017).

Substituted Azetidinones from Apremilast Dimer

Jagannadham et al. (2019) discussed the synthesis of substituted azetidinones derived from a dimer of Apremilast, emphasizing the importance of sulfonamide rings and their derivatives in medicinal chemistry. This study highlights the utility of azetidine scaffolds in the development of bioactive compounds (Jagannadham et al., 2019).

Synthesis of Sulfonyl Azides

Katritzky et al. (2008) focused on the synthesis of sulfonyl azides, crucial reagents for diazo transfer to carbonyl compounds. This process is relevant for the preparation of various azetidine-based compounds with potential applications in synthetic chemistry (Katritzky et al., 2008).

Reactivities of Arylthio-Azetidinones

Hirai et al. (1973) examined the reactivities of arylthio-azetidinones and their derivatives, shedding light on the chemical behavior of azetidine compounds under different conditions. This research contributes to understanding the manipulation of azetidine structures for various synthetic applications (Hirai et al., 1973).

Ureidobenzenesulfonyl Chlorides Chemistry

Akhtar et al. (1977) explored the chemistry of ureidobenzenesulfonyl chlorides, providing insights into the synthesis and potential applications of these compounds in creating azetidine derivatives. This study contributes to the broader understanding of sulfonyl chloride chemistry in relation to azetidine compounds (Akhtar et al., 1977).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2-methoxyphenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S2/c1-11(2)10-21(16,17)12-8-15(9-12)22(18,19)14-7-5-4-6-13(14)20-3/h4-7,11-12H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJQYSNJXDIKSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2813410.png)

![3-methyl-7-(2-{[3-methyl-8-(3-methylpiperidin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2813416.png)

![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2813421.png)

![Methyl 3-[(4-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2813422.png)

![2-[(2,4-Dimethylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B2813423.png)

![7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2813425.png)